molecular formula C23H24F4N2O2 B5008953 3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide

3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide

Cat. No.: B5008953
M. Wt: 436.4 g/mol
InChI Key: YQMWPGQWSOCXHX-UHFFFAOYSA-N
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Description

The compound “3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the fluorobenzoyl and trifluoromethylbenzyl groups, and the formation of the propanamide linkage. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, the fluorobenzoyl group, and the trifluoromethylbenzyl group would all contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperidine ring, the fluorobenzoyl group, and the trifluoromethylbenzyl group. These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the fluorine atoms in the fluorobenzoyl and trifluoromethyl groups could potentially increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. For example, if it were a pharmaceutical, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it were a pharmaceutical, future research might focus on optimizing its properties for therapeutic use, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .

Properties

IUPAC Name

3-[1-(2-fluorobenzoyl)piperidin-4-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F4N2O2/c24-20-7-2-1-6-19(20)22(31)29-12-10-16(11-13-29)8-9-21(30)28-15-17-4-3-5-18(14-17)23(25,26)27/h1-7,14,16H,8-13,15H2,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMWPGQWSOCXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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